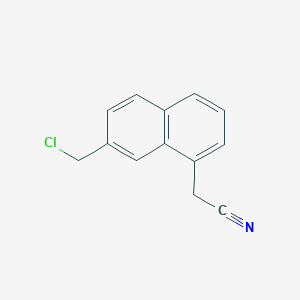

2-(Chloromethyl)naphthalene-8-acetonitrile

Description

Significance of Naphthalene (B1677914) Core Structures in Chemical Research

The naphthalene ring system, consisting of two fused benzene (B151609) rings, is a fundamental building block in the development of a wide array of functional materials and therapeutic agents. ekb.eglifechemicals.com Its planar structure and extended π-electron system impart unique electronic and photophysical properties, making it a privileged scaffold in diverse areas of chemical science.

Naphthalene was first identified from coal tar in the early 19th century. ijpsjournal.comwikipedia.org Its chemical formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed shortly after. wikipedia.orgwordpress.com Early functionalization reactions, such as sulfonation and nitration, were discovered to exhibit regioselectivity that depended on reaction conditions, an observation that spurred deeper investigations into the reactivity of fused aromatic systems. wordpress.com The development of methods like the Haworth synthesis provided rational routes to substituted naphthalenes, paving the way for more complex derivatives. wordpress.com Over the past few decades, transition metal-catalyzed C-H functionalization has become a powerful tool for the selective synthesis of naphthalene compounds, offering atom- and step-economical advantages over traditional methods. researchgate.net

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing two or more fused aromatic rings. nih.gov Naphthalene is the simplest PAH. ijpsjournal.com These structures are foundational in materials science for creating organic semiconductors, dyes, and polymers with enhanced thermal stability. lifechemicals.comyoutube.com In medicinal chemistry, the naphthalene scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory Naproxen and the antifungal Terbinafine. ekb.egnih.gov The rigid and planar nature of the naphthalene core allows it to effectively interact with biological targets, while its surface provides a platform for introducing various functional groups to modulate pharmacological activity. ekb.egnih.gov

Structural Features and Chemical Relevance of 2-(Chloromethyl)naphthalene-8-acetonitrile

The specific arrangement of a chloromethyl group at the 2-position and an acetonitrile (B52724) group at the 8-position (a peri-position relative to the 1-position) on the naphthalene ring gives this compound a distinct chemical character. The reactivity of each functional group is influenced by the electronic properties of the fused aromatic system.

The chloromethyl group (-CH₂Cl) is a highly valuable functional group in organic synthesis. thieme-connect.de It is typically introduced onto an aromatic ring through chloromethylation, a reaction often employing formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride (the Blanc reaction). thieme-connect.delibretexts.orgchempanda.com The chlorine atom is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity allows the chloromethyl group to serve as a linchpin for introducing other functionalities, such as hydroxymethyl, cyanomethyl, or amino-methyl groups, thereby acting as a versatile intermediate for more complex syntheses. thieme-connect.de

Table 1: Physical and Chemical Properties of 2-(Chloromethyl)naphthalene (B1583795) Note: This data is for a related precursor compound, not the subject article's main compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₉Cl | nih.gov |

| Molecular Weight | 176.64 g/mol | nih.gov |

| CAS Number | 2506-41-4 | nih.gov |

| Appearance | White to pale yellow solid or colorless to pale yellow liquid |

| IUPAC Name | 2-(chloromethyl)naphthalene | nih.gov |

The acetonitrile group (-CH₂CN) is a remarkably versatile functional unit in organic synthesis. mdpi.com The methyl protons adjacent to the nitrile are weakly acidic (pKa ≈ 31.3 in DMSO), meaning they can be deprotonated by a strong base to form a stabilized carbanion. mdpi.com This anion serves as a potent nucleophile for forming new carbon-carbon bonds. Conversely, the nitrile carbon itself is electrophilic and can be attacked by nucleophiles. Furthermore, the acetonitrile moiety can be readily converted into other important functional groups; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. wikipedia.orgchemicalbook.com This multifunctionality makes it a valuable synthon for building molecular complexity. mdpi.com

Table 2: Physical and Chemical Properties of Acetonitrile

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃N | wikipedia.org |

| Molecular Weight | 41.053 g/mol | wikipedia.org |

| Boiling Point | 81.3 to 82.1 °C | wikipedia.org |

| Density | 0.786 g/cm³ | wikipedia.org |

| Acidity (pKa) | 25 (in MeCN) | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

Electrophilic substitution on naphthalene is generally faster than on benzene. libretexts.org The position of substitution is highly dependent on both electronic and steric factors. The α-positions (1, 4, 5, and 8) are typically more reactive towards electrophiles than the β-positions (2, 3, 6, and 7) because the carbocation intermediate formed during α-attack is better stabilized by resonance, allowing one of the aromatic rings to remain fully benzenoid. wordpress.comlibretexts.orgstackexchange.com

However, the regioselectivity can be altered by reaction conditions and the nature of the electrophile. For instance, in some reactions like sulfonation, substitution at the β-position is favored at higher temperatures due to thermodynamic control. wordpress.com Furthermore, for bulky electrophiles, attack at the less sterically hindered β-position can be preferred. stackexchange.com Pre-existing substituents on the naphthalene ring direct incoming groups. The chloromethyl group is generally considered weakly electron-withdrawing via induction but can still direct incoming electrophiles to other positions on the same or adjacent ring. stackexchange.com The acetonitrile group, being an electron-withdrawing group, would be expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to positions meta to itself. The interplay of these directing effects in this compound would lead to complex reactivity patterns, requiring careful selection of reaction conditions to achieve selective functionalization at other sites on the naphthalene core. researchgate.netresearchgate.net

Rationale for Academic Research on this compound

The synthesis of specifically substituted naphthalenes is a significant challenge in organic chemistry. chemicalbook.comnih.gov Achieving a 1,5-disubstitution pattern with two different reactive functional groups like chloromethyl and acetonitrile would require overcoming regioselectivity issues inherent in naphthalene chemistry. Research in this area would contribute to the broader understanding of naphthalene functionalization.

The study of a molecule like this compound could offer insights into the intramolecular interactions and reaction pathways between the chloromethyl and acetonitrile groups, particularly given their peri-relationship on the naphthalene core. However, no such studies have been published.

The bifunctional nature of the hypothetical this compound suggests it could be a precursor to novel organic materials. The chloromethyl group allows for nucleophilic substitution reactions, while the acetonitrile group can be hydrolyzed, reduced, or used in cycloadditions. This potential, however, remains unexplored in the available literature. google.com

Table of Compounds

As no article could be generated, a table of compounds is not applicable.

Strategies for Regioselective Installation of the Chloromethyl Group on Naphthalene

Direct Chloromethylation of Naphthalene (e.g., Blanc Reaction modifications)

Direct chloromethylation is a common method for introducing a chloromethyl group onto an aromatic ring. The Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923, involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). orgsyn.org

The reaction proceeds under acidic conditions, which protonate the formaldehyde, making it a more potent electrophile. orgsyn.org This electrophile is then attacked by the π-electrons of the naphthalene ring, followed by rearomatization to form a benzyl (B1604629) alcohol intermediate. This intermediate is rapidly converted to the corresponding chloromethyl derivative in the presence of HCl. orgsyn.org

For naphthalene, chloromethylation typically yields a mixture of isomers, primarily 1-chloromethylnaphthalene and 2-chloromethylnaphthalene, along with disubstituted byproducts like bis-(chloromethyl) naphthalene. researchgate.net The regioselectivity can be influenced by the choice of catalysts and reaction conditions. nih.gov Besides zinc chloride, other catalysts such as aluminum chloride, phosphoric acid, and sulfuric acid have been employed. nih.govmdpi.com Modifications to the classic Blanc reaction conditions aim to improve yields and regioselectivity. For instance, using specific Lewis acids and phase-transfer catalysts can reduce reaction times and temperatures. One detailed procedure for producing 1-chloromethylnaphthalene involves reacting naphthalene with paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid at elevated temperatures. researchgate.netwikipedia.org

| Reagents | Catalyst(s) | Solvent(s) | Temperature | Reported Product(s) | Yield |

| Naphthalene, Paraformaldehyde, Conc. HCl, 85% Phosphoric Acid | - | Glacial Acetic Acid | 80-85°C | 1-Chloromethylnaphthalene | 74-77% |

| Naphthalene, Paraformaldehyde, 42.5% HCl | FeCl₃, CuCl₂, Benzyltriethylammonium chloride | - | 40°C | 1-Chloromethylnaphthalene | 97.1% |

| Naphthalene, Paraformaldehyde, 37% HCl | Anhydrous Zinc Chloride | - | 60°C | 1-Chloromethylnaphthalene | - |

Side-Chain Chlorination of Alkylnaphthalenes

An alternative to direct chloromethylation of the naphthalene ring is the side-chain chlorination of an alkylnaphthalene, such as 2-methylnaphthalene (B46627). This method offers excellent regioselectivity, as the reaction targets the methyl group directly. wikipedia.org The process typically involves a free-radical mechanism.

Side-chain chlorination can be initiated by ultraviolet (UV) light or a radical initiator in the presence of a chlorinating agent. A common industrial method involves bubbling chlorine gas through molten 2-methylnaphthalene at high temperatures (e.g., 190-210°C), often under illumination to promote radical formation. The reaction can be performed in the absence of a solvent or using an inert solvent like an aromatic chloride.

Other chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), can also be used for both substitution and addition reactions on methylnaphthalenes. The choice of reaction conditions is crucial to favor monochlorination of the side chain and minimize competing reactions like polychlorination or chlorination of the aromatic ring.

| Starting Material | Chlorinating Agent | Initiator/Condition | Solvent | Temperature | Reported Product |

| 2-Methylnaphthalene | Chlorine Gas | Light | Aromatic Chloride | 190-210°C | 2-(Chloromethyl)naphthalene |

| Toluene | Chlorine Gas | - | - | > 250°C (Vapor Phase) | Benzyl Chloride |

| Alkylaromatic | Chlorine Gas | Radical Initiator or UV Light | Chlorinated Benzotrifluoride | Liquid Phase | Side-chain chlorinated aromatic |

| 1-Methylnaphthalene (B46632) | Sulfuryl Chloride (SO₂Cl₂) | - | - | - | Chlorinated products |

Stereoselective Approaches to Chloromethyl Naphthalene Isomers

The synthesis of specific stereoisomers of chloromethyl naphthalene derivatives is primarily relevant when the target molecule possesses other elements of chirality, such as axial chirality in atropisomers or existing stereocenters on the naphthalene framework. The chloromethyl group (-CH₂Cl) itself is achiral. Therefore, stereoselective methods are not typically developed for the direct installation of this group onto a simple naphthalene ring to create enantiomers or diastereomers.

Instead, stereoselectivity is a critical consideration in the synthesis of more complex chiral molecules that use a chloromethylnaphthalene as a building block. For instance, palladium-catalyzed reactions can transform chloromethyl naphthalene derivatives into ortho- or para-substituted carbocycles, where the stereochemistry of the final product may be controlled. orgsyn.orgwikipedia.org Asymmetric synthesis strategies have been developed for complex naphthalene-containing structures, such as quinoline-naphthalene atropisomers, where central chirality is converted to axial chirality. These advanced methods focus on controlling the three-dimensional arrangement of larger molecular scaffolds rather than the stereochemistry of the chloromethyl group's introduction.

Structure

3D Structure

Properties

Molecular Formula |

C13H10ClN |

|---|---|

Molecular Weight |

215.68 g/mol |

IUPAC Name |

2-[7-(chloromethyl)naphthalen-1-yl]acetonitrile |

InChI |

InChI=1S/C13H10ClN/c14-9-10-4-5-11-2-1-3-12(6-7-15)13(11)8-10/h1-5,8H,6,9H2 |

InChI Key |

ZGEQDYMFZLMHLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCl)C(=C1)CC#N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Chloromethyl Naphthalene 8 Acetonitrile

Electrophilic Reactivity of the Chloromethyl Group

The chloromethyl group attached to the naphthalene (B1677914) ring at the 2-position functions as a reactive electrophile. The chlorine atom is a good leaving group, making the benzylic carbon highly susceptible to reactions with nucleophiles.

As a primary benzylic halide, 2-(chloromethyl)naphthalene-8-acetonitrile is expected to undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The preferred pathway is determined by factors such as the strength of the nucleophile, solvent polarity, and temperature. libretexts.org

SN2 Pathway: Strong, unhindered nucleophiles in polar aprotic solvents will favor the SN2 mechanism. This pathway involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The primary nature of the benzylic carbon makes it relatively accessible for this type of concerted displacement. sydney.edu.au

SN1 Pathway: In the presence of weak nucleophiles and polar protic solvents (like water or alcohols), the SN1 pathway becomes more likely. This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the chloride ion. The stability of this benzylic carbocation is a key factor in promoting the SN1 reaction. libretexts.org

The following table outlines the general conditions favoring each pathway for a typical benzylic halide.

| Reaction Pathway | Substrate | Nucleophile | Solvent | Kinetics | Stereochemistry |

| SN1 | Tertiary > Secondary > Primary | Weak (e.g., H₂O, ROH) | Polar Protic | Rate = k[Substrate] | Racemization |

| SN2 | Primary > Secondary > Tertiary | Strong (e.g., CN⁻, RS⁻, OH⁻) | Polar Aprotic | Rate = k[Substrate][Nu] | Inversion |

This is an interactive data table. You can sort and filter the data as needed.

The SN1 reactivity of the chloromethyl group is fundamentally linked to the stability of the resulting carbocation. Dissociation of the chloride ion from this compound would yield a 2-naphthylmethyl carbocation substituted at the 8-position with an acetonitrile (B52724) group.

Benzylic carbocations are significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic π-system. libretexts.org In the case of a naphthylmethyl cation, the charge is spread across the fused ring system. vaia.com Generally, a carbocation at the 1-position (alpha) of naphthalene is more stable than one at the 2-position (beta) because it allows for a greater number of resonance structures that preserve one of the aromatic rings as a complete benzene (B151609) ring. vaia.comvaia.comkiku.dk

However, the presence of the electron-withdrawing acetonitrile group at the 8-position would have a significant electronic impact. Electron-withdrawing groups destabilize nearby carbocations through an inductive effect. libretexts.org This destabilization would likely reduce the rate of any SN1 reaction compared to unsubstituted 2-(chloromethyl)naphthalene (B1583795) and make the SN2 pathway more competitive. Rearrangements of this specific carbocation are unlikely due to its primary benzylic nature and the inherent stability of the delocalized system.

In the presence of a strong, sterically hindered base, elimination reactions (E1 and E2) can compete with or even dominate over substitution. masterorganicchemistry.com

E2 Reaction: A strong, bulky base can abstract a proton from the chloromethyl group concurrently with the departure of the chloride ion. This concerted, bimolecular process would lead to the formation of 2-vinylnaphthalene-8-acetonitrile. The resulting alkene is stabilized by conjugation with the naphthalene ring, providing a thermodynamic driving force for the reaction. youtube.com

E1 Reaction: An E1 reaction proceeds through the same carbocation intermediate as the SN1 pathway. Subsequent deprotonation of the methyl group by a weak base (or solvent) would also yield the conjugated 2-vinylnaphthalene-8-acetonitrile. This pathway would be favored under conditions that promote carbocation formation, such as high temperatures and polar protic solvents. youtube.com

Nucleophilic and Electrophilic Reactivity of the Acetonitrile Group

The acetonitrile group (–CH₂CN) is a versatile functional group with multiple modes of reactivity. wikipedia.org

The protons on the methylene (B1212753) carbon adjacent to the nitrile (the α-carbon) are acidic. This increased acidity is due to two factors: the strong electron-withdrawing inductive effect of the cyano group and the resonance stabilization of the resulting carbanion (an enolate-type anion). uomustansiriyah.edu.iqucalgary.ca The negative charge on the carbanion is delocalized onto the nitrogen atom. uomustansiriyah.edu.iq

Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a potent carbon nucleophile. This nucleophilic carbanion can be used in a variety of carbon-carbon bond-forming reactions, such as:

Alkylation: Reaction with alkyl halides (R-X) to form more complex nitriles.

Aldol-type additions: Attack on the electrophilic carbon of aldehydes or ketones.

The pKa of the α-hydrogens in nitriles is comparable to that of ketones and esters, as shown in the table below. ucalgary.calibretexts.org

| Compound | Structure | pKa (in water) |

| Ketone (Acetone) | CH₃–CO–CH₃ | ~20 |

| Nitrile (Acetonitrile) | CH₃–CN | ~25 |

| Ester (Ethyl Acetate) | CH₃–CO–OCH₂CH₃ | ~25 |

| Malononitrile | CH₂(CN)₂ | 11 |

| Ethyl Acetoacetate | CH₃COCH₂CO₂C₂H₅ | 11 |

| Diethyl Malonate | CH₂(CO₂C₂H₅)₂ | 13 |

This is an interactive data table. You can sort and filter the data as needed.

The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond and can undergo nucleophilic addition. ucalgary.calibretexts.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic aqueous conditions. libretexts.orgacs.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. In this case, hydrolysis of this compound would yield 2-(chloromethyl)naphthalene-8-acetic acid.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon. libretexts.orgchemistrysteps.com Subsequent hydrolysis of the intermediate imine anion yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(8-(chloromethyl)naphthalen-2-yl)propan-2-one.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction would convert the acetonitrile group into a 2-aminoethyl group, yielding 2-(8-(chloromethyl)naphthalen-2-yl)ethan-1-amine. A milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an aldehyde. chemistrysteps.com

Interfunctional Group Reactivity and Chemoselectivity in this compound

The presence of two reactive centers in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The benzylic chloride is generally more susceptible to nucleophilic attack than the nitrile group. However, the choice of reagents and catalysts can dictate which group reacts.

The close proximity of the chloromethyl and acetonitrile groups in a peri-position on the naphthalene ring makes intramolecular cyclization a highly probable reaction pathway. While direct examples for this specific molecule are scarce, the reaction of 1,8-bis(chloromethyl)naphthalene (B50593) to form acenaphthene (B1664957) through a two-photon process suggests the feasibility of such ring closures. In the case of this compound, treatment with a strong, non-nucleophilic base could potentially deprotonate the carbon alpha to the nitrile. The resulting carbanion could then undergo an intramolecular nucleophilic substitution with the chloromethyl group to form a five-membered ring fused to the naphthalene core, yielding a derivative of acenaphthene.

Orthogonal functional group transformations, where one functional group is modified while the other remains intact, are crucial for the selective synthesis of complex derivatives of this compound. Given the higher reactivity of the benzylic chloride towards many nucleophiles, reactions such as substitution with amines, alcohols, or thiols can likely be performed selectively without affecting the nitrile group under appropriate conditions. Conversely, the nitrile group can be selectively hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, which may not be harsh enough to promote reactions at the chloromethyl site. The nitrile group can also be transformed into other functionalities, such as benzylamines or benzaldehydes, through specific reduction or addition reactions. acs.org

Further derivatization of the naphthalene ring of this compound through electrophilic aromatic substitution would be influenced by the directing effects of the existing substituents. Both the chloromethyl and acetonitrile groups are deactivating and meta-directing. Therefore, electrophilic substitution would likely occur at the 4, 5, or 7 positions of the naphthalene ring. Achieving regioselectivity among these positions would be challenging and would likely depend on subtle steric and electronic effects, as well as the specific reaction conditions employed.

Catalytic Transformations Involving this compound

Catalytic methods, particularly those employing transition metals, offer powerful tools for the selective functionalization of this compound.

The chloromethyl group of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly noteworthy for their efficiency and functional group tolerance. cmu.edu

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The palladium-catalyzed amination of benzylic chlorides, analogous to the chloromethyl group in the target molecule, is a well-established method for forming C-N bonds. This reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine (B1218219) ligand and a base. cmu.edu It is conceivable that this compound could react with primary or secondary amines under these conditions to yield the corresponding N-naphthylmethyl-substituted amines, while leaving the nitrile group intact. The general conditions for such transformations are presented in the table below.

| Catalyst System | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dba)₂ / (o-biphenyl)P(t-Bu)₂ | Primary and secondary amines | NaOtBu | Toluene | 80-110 | High |

| Pd₂ (dba)₃ / (o-biphenyl)PCy₂ | Functionalized amines | K₃PO₄ | Toluene | 80-110 | High |

This table represents typical conditions for the Buchwald-Hartwig amination of aryl/benzyl (B1604629) chlorides and is presented as a model for the potential reactivity of this compound.

Recent advances have also demonstrated the palladium-catalyzed benzylic C-H amination directed by a remote amide group, suggesting the potential for innovative catalytic approaches to functionalize positions that are typically less reactive. rsc.org Furthermore, the nitrile group itself can play a crucial role in catalytic reactions. Studies have shown that the coordination of a nitrile group to a palladium center can activate an adjacent C-H bond, facilitating its deprotonation and subsequent cross-coupling reactions. acs.org This opens up the possibility of catalytic reactions at the carbon alpha to the nitrile in this compound.

Organocatalytic Applications

No information available.

Photoredox Catalysis and Radical Processes

No information available.

Unable to Generate Article: No Publicly Available Data for "this compound"

Following a comprehensive search of scientific databases and publicly available chemical information, we have determined that there is no published research or spectroscopic data for the specific chemical compound “this compound.” As a result, it is not possible to generate a scientifically accurate article focusing on the advanced spectroscopic and structural characterization of this molecule as requested.

The strict requirement for thorough, informative, and scientifically accurate content, including detailed research findings and data tables for various analytical methodologies, cannot be met. Generating such an article without established data would result in speculation and scientifically unfounded information, which we are programmed to avoid.

Our searches for this specific 1,8-disubstituted naphthalene derivative did not yield any experimental or theoretical data pertaining to:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (IR and Raman)

X-ray Diffraction Crystallography

While data is available for related compounds such as 2-(Chloromethyl)naphthalene , 1-(Chloromethyl)naphthalene , and other 1,8-disubstituted naphthalene analogues, this information cannot be extrapolated to accurately describe the unique structural and electronic properties of "this compound." The presence and specific peri-positioning of both a chloromethyl and an acetonitrile group on the naphthalene ring would create distinct steric and electronic effects, leading to unique spectroscopic signatures that cannot be predicted from simpler derivatives.

We recommend verifying the compound name and structure. If "this compound" is a novel or proprietary compound, its analytical data may not be in the public domain. For accurate and detailed analysis, direct experimental characterization of a synthesized sample would be required.

Advanced Spectroscopic and Structural Characterization Methodologies

Electronic Absorption and Emission Spectroscopy for Electronic Structure (e.g., UV-Vis)

Electronic absorption and emission spectroscopy are powerful techniques for probing the electronic structure of molecules like 2-(chloromethyl)naphthalene-8-acetonitrile. These methods provide insights into the delocalized π-electron system of the naphthalene (B1677914) core and how it is influenced by the attached chloromethyl and acetonitrile (B52724) functional groups.

The electronic absorption spectrum of a molecule in the ultraviolet-visible (UV-Vis) region arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of photons. In aromatic compounds such as naphthalene derivatives, these transitions are typically π → π* transitions, involving electrons in the delocalized π-system. The position, intensity, and shape of the absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring.

The chloromethyl group (-CH₂Cl) and the acetonitrile group (-CH₂CN) are both expected to influence the electronic spectrum. The chloromethyl group can have a modest effect, while the acetonitrile group, with its electron-withdrawing cyano moiety, can lead to more significant shifts. Studies on various substituted naphthalenes have consistently shown that both electron-donating and electron-withdrawing groups can cause bathochromic shifts and changes in the molar absorptivity (ε) mdpi.com. For instance, the related compound 1-(chloromethyl)naphthalene exhibits absorption maxima at approximately 224 nm and 284 nm.

The following table provides a comparative look at the UV absorption maxima of naphthalene and a related substituted derivative to illustrate the effect of substitution.

| Compound | Solvent | Absorption Maxima (λmax in nm) |

| Naphthalene | Cyclohexane | 221, 275, 312 |

| 1-(Chloromethyl)naphthalene | Not specified | 224, 284 |

This table is for illustrative purposes to show the effect of substitution on the naphthalene chromophore. The data for 1-(chloromethyl)naphthalene is from a source that did not specify the solvent.

Fluorescence spectroscopy provides complementary information about the electronic structure by measuring the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Naphthalene and many of its derivatives are known to be fluorescent. The emission spectrum is typically a mirror image of the lowest energy absorption band and is also sensitive to the molecular environment and substitution pattern.

The presence of the chloromethyl and acetonitrile groups on the naphthalene core of this compound is anticipated to result in a fluorescent molecule. The emission wavelength and quantum yield would be dependent on the precise electronic interplay between these substituents and the naphthalene ring system. Generally, substituents that extend the π-conjugation or introduce charge transfer character can lead to red-shifted emission and variations in fluorescence intensity. The solvent polarity is also known to play a significant role in the emission properties of substituted naphthalenes, often influencing the position of the emission maximum.

Computational and Theoretical Investigations of 2 Chloromethyl Naphthalene 8 Acetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. researchgate.net DFT methods are used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost that makes them suitable for a wide range of systems, including substituted naphthalene (B1677914) derivatives. nih.govnih.gov These calculations can determine numerous electronic properties that govern the molecule's behavior.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 2-(chloromethyl)naphthalene-8-acetonitrile, which has rotatable bonds in its chloromethyl and acetonitrile (B52724) substituents, multiple stable conformations may exist.

A thorough conformational analysis would be performed to identify all low-energy isomers (conformers). This involves systematically rotating the single bonds and calculating the energy of each resulting structure. The collection of these conformers and the energy barriers between them constitutes the molecule's conformational landscape. The most stable conformer, the global minimum, is then used for subsequent property calculations. The optimized geometry provides key data such as bond lengths, bond angles, and dihedral angles.

Interactive Table: Illustrative Optimized Geometric Parameters for the Most Stable Conformer of this compound

Note: This table is illustrative, as specific computational data for this molecule is not available. The values are representative of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-Cl | ~1.80 Å | |

| C(naphthyl)-C(methyl) | ~1.51 Å | |

| C-C≡N | ~1.47 Å | |

| C≡N | ~1.15 Å | |

| **Bond Angles (°) ** | ||

| C(naphthyl)-C-Cl | ~111.0° | |

| C(naphthyl)-C-C≡N | ~110.0° | |

| Dihedral Angles (°) | ||

| C(naphthyl)-C(naphthyl)-C-Cl | Varies with conformer | |

| C(naphthyl)-C(naphthyl)-C-C≡N | Varies with conformer |

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net

HOMO: The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, acting as a nucleophile. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

LUMO: The lowest energy orbital devoid of electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, FMO analysis would reveal the distribution of these key orbitals. The naphthalene ring is expected to heavily contribute to the HOMO, while the electron-withdrawing chloromethyl and acetonitrile groups would influence the LUMO's energy and location. Computational studies on similar substituted naphthalenes have shown that such substitutions significantly modulate the HOMO-LUMO gap. acs.org

Interactive Table: Illustrative Frontier Molecular Orbital Energies for this compound

Note: This table is illustrative. The values are representative of what would be obtained from a DFT calculation and are presented in electron volts (eV).

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.5 eV | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | ~ -1.2 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicator of Chemical Reactivity and Stability |

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for understanding intermolecular interactions and predicting reactive sites.

Negative Potential Regions (Red/Yellow): Indicate areas rich in electrons, which are prone to electrophilic attack. In this compound, these would likely be found around the nitrogen atom of the nitrile group and the chlorine atom due to their high electronegativity.

Positive Potential Regions (Blue): Indicate areas that are electron-deficient, which are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

In addition to ESP, methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the charge distribution across the molecule.

Theoretical Mechanistic Studies of this compound Reactions

Beyond static properties, computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating the precise geometry and energy of the TS is crucial for understanding the reaction mechanism. Computational methods can search the potential energy surface for these saddle points.

Once the structures of the reactants, products, and transition states are identified, the Intrinsic Reaction Coordinate (IRC) can be calculated. An IRC calculation maps the minimum energy pathway connecting the transition state to the corresponding reactants and products, confirming that the identified TS is correct and detailing the geometric changes that occur along the reaction coordinate. This provides a virtual "movie" of the reaction mechanism.

From the energies of the optimized reactants, transition states, and products, key thermodynamic and kinetic parameters can be calculated.

Activation Energy (Ea): The energy difference between the reactants and the transition state. It is the energy barrier that must be overcome for the reaction to occur and is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants. It indicates whether a reaction is exothermic (releases heat, ΔH < 0) or endothermic (absorbs heat, ΔH > 0).

These calculations are vital for comparing the feasibility of different potential reaction pathways and for predicting how changes in molecular structure will affect reaction outcomes.

Interactive Table: Illustrative Energy Profile for a Hypothetical Reaction

Note: This table is illustrative for a hypothetical nucleophilic substitution reaction on the chloromethyl group of this compound.

| Parameter | Description | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | Energy barrier for the reaction | ~20-25 kcal/mol |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction | ~ -10 kcal/mol (Exothermic) |

Solvent Effects Modeling in Reaction Mechanisms

The solvent environment can dramatically influence the rate, selectivity, and even the mechanism of a chemical reaction. For a molecule like this compound, which possesses a reactive chloromethyl group susceptible to nucleophilic substitution, modeling solvent effects is crucial for predicting its chemical behavior.

Computational chemists employ various models to simulate solvent effects, which can be broadly categorized into explicit and implicit solvent models.

Explicit Solvent Models: These models involve including a specific number of individual solvent molecules in the calculation. This approach is computationally intensive but can provide detailed insights into direct solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this medium. This method is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used example.

Studies on nucleophilic aromatic substitution (SNAr) reactions, which are mechanistically related to substitutions at the benzylic-like carbon of the chloromethyl group, demonstrate the profound impact of the solvent. researchgate.net The stabilization of charged intermediates and transition states by polar solvents is a key factor determining reaction rates. For instance, research on peri-substituted naphthalenes has shown that solvent polarity and hydrogen-bonding ability can significantly alter photophysical properties like fluorescence intensity by stabilizing excited states. mdpi.com Multilinear regression analysis often reveals that a combination of solvent parameters, such as hydrogen-bond-donating strength (SA) and polarity/polarizability (SdP), provides the best correlation with observed properties. mdpi.com

For this compound, a reaction involving the displacement of the chloride ion would proceed through a transition state with developing negative charge on the chlorine and positive charge on the carbon. Implicit solvent models would predict an acceleration of this reaction in more polar solvents due to better stabilization of this charge-separated transition state. The choice of solvent can be critical, with studies on other nitrene transfer reactions highlighting the need to find environmentally benign alternatives to commonly used chlorinated solvents. nih.gov

Table 1: Solvent Parameters and Their Modeled Effects on Reactions

| Solvent Parameter | Type of Effect | Relevance to this compound |

|---|---|---|

| Dielectric Constant (ε) | Electrostatic | Stabilizes charged species and polar transition states, potentially accelerating SN2 reactions at the chloromethyl group. |

| Hydrogen-Bond Acidity (α) | Specific Interaction | Protic solvents can solvate the leaving chloride ion, facilitating its departure. |

| Hydrogen-Bond Basicity (β) | Specific Interaction | Aprotic polar solvents (e.g., DMSO, DMF) can increase nucleophile reactivity by poorly solvating the attacking anion. |

| Hildebrand Solubility Parameter (δ) | Cohesive Energy | Correlates with reaction rates by reflecting the energy required to create a cavity for the solute and transition state. researchgate.net |

Aromaticity Analysis of the Naphthalene Core and Substituted Derivatives

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, conjugated systems. For naphthalene, which consists of two fused benzene (B151609) rings, the 10 π-electrons satisfy Hückel's rule (4n+2, where n=2), conferring aromatic character. quora.com However, unlike in benzene, the electron density is not distributed evenly across all C-C bonds, leading to a weaker aromatic nature compared to two separate benzene rings. quora.com

Computational methods provide quantitative measures of aromaticity. Key indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative values (diatropic ring current) indicate aromaticity, while positive values (paratropic ring current) suggest anti-aromaticity. Studies on naphthalene's excited states show that aromaticity can even be reversed upon electronic excitation. nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the deviation of bond lengths from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while values close to 0 are characteristic of non-aromatic systems.

Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These electronic indices measure electron delocalization.

The substituents on this compound are expected to influence the aromaticity of the naphthalene core. Both the chloromethyl (-CH₂Cl) and acetonitrile (-CH₂CN) groups are generally considered electron-withdrawing through induction. Electron-withdrawing groups can reduce the electrostatic repulsion in π-stacking interactions and alter the electronic properties of the aromatic system. rsc.org

In a disubstituted naphthalene like this, the electronic effects of the groups would perturb the electron density of the rings. The -CH₂Cl group at the 2-position and the -CH₂CN group at the 8-position (a peri-position relative to the 1-position) would primarily exert their inductive influence on the rings to which they are attached. Computational analysis would likely show a slight decrease in the NICS and HOMA values for both rings compared to unsubstituted naphthalene, indicating a minor reduction in their aromatic character due to the electron-withdrawing pull of the substituents. Studies on other substituted naphthalenes confirm that substituents can modulate the aromaticity and reactivity of the system. nih.gov

Table 2: Theoretical Aromaticity Indices for Naphthalene

| Aromaticity Index | Description | Typical Value for Benzene (for comparison) | Typical Value for Naphthalene |

|---|---|---|---|

| NICS(0) | Magnetic shielding at ring center (in ppm) | ~ -9.7 | ~ -7.4 |

| HOMA | Geometric measure of bond length uniformity | ~ 0.99 | ~ 0.94 (average per ring) |

| ASE (Aromatic Stabilization Energy) | Energetic stability due to aromaticity (kcal/mol) | ~ 36 | ~ 61 (for the whole molecule) |

Note: Specific values can vary slightly depending on the computational method used.

QSAR/QSPR Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical/chemical properties, respectively. nih.govnih.gov These models are invaluable for predicting the behavior of new or untested chemicals, saving significant time and resources.

Developing a QSAR/QSPR model for a class of compounds including this compound would involve these steps:

Data Set Assembly: A series of structurally related naphthalene derivatives with known experimental data (e.g., reaction rate constants, toxicity) would be collected.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors representing its constitutional, topological, geometric, and electronic features would be calculated using computational software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation linking the descriptors to the activity/property. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds).

For predicting the reactivity of the chloromethyl group in this compound in a nucleophilic substitution reaction, a QSAR model would likely find descriptors related to the electronic character of the molecule to be highly significant.

Table 3: Examples of Descriptors for a QSAR/QSPR Model of Naphthalene Derivatives

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | Electron distribution, susceptibility to electrophilic/nucleophilic attack |

| Topological | Wiener Index, Kappa Shape Indices | Molecular branching and connectivity |

| Quantum Chemical | Total Energy, Heat of Formation, Mulliken Charges | Electronic structure and stability |

A hypothetical QSPR model for reactivity might take the form: log(k) = c₀ + c₁(LUMO Energy) + c₂(Partial Charge on Benzylic C) + c₃*(Dipole Moment) Where k is the reaction rate constant and c values are coefficients determined by the regression analysis. Such a model would be a powerful tool for predicting the reactivity of other functionalized naphthalene derivatives. tandfonline.com

In Silico Design of Novel Transformations and Derivatizations

In silico (computational) methods are at the forefront of modern chemical research, enabling the rational design of new molecules and synthetic pathways before any laboratory work is undertaken. ijpsjournal.com For a scaffold like this compound, these tools can be used to explore potential new transformations and design derivatives with desired properties. lifechemicals.com

Designing Novel Transformations: Density Functional Theory (DFT) is a workhorse method for exploring reaction mechanisms. nih.gov For this compound, one could model various reactions:

Nucleophilic Substitution: Calculating the energy barriers for reactions with a wide range of nucleophiles (amines, thiols, azides, etc.) to predict which products would form most readily.

Metal-Catalyzed Cross-Coupling: Modeling the oxidative addition, transmetalation, and reductive elimination steps of reactions like Suzuki or Sonogashira couplings at the C-Cl bond (if activated) or at other positions on the naphthalene ring. researchgate.net

Radical Reactions: Investigating the stability of a radical formed by homolytic cleavage of the C-Cl bond and its subsequent potential reactions.

Designing Novel Derivatives: By systematically modifying the parent structure of this compound in silico and calculating the properties of the resulting virtual compounds, researchers can screen for molecules with enhanced characteristics. rsc.orgrsc.org

Pharmacokinetic Prediction (ADME): Software like SwissADME can predict properties like solubility, lipophilicity (LogP), and potential for oral bioavailability based on molecular structure, guiding the design of potential drug candidates. ijpsjournal.com

Electronic Properties: Time-dependent DFT (TD-DFT) can predict the UV-Vis absorption and emission spectra of new derivatives, which is essential for designing new dyes, sensors, or photofunctional materials. rsc.org

Molecular Docking: If a biological target (e.g., an enzyme) is known, molecular docking simulations can predict the binding affinity and orientation of designed naphthalene derivatives in the target's active site, prioritizing the most promising candidates for synthesis. ijpsjournal.com

This in silico-first approach streamlines the discovery process, focusing synthetic efforts on compounds with the highest probability of success.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Benzene |

| 1,2-Dichloroethane |

| Acetonitrile |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N,N-Dimethylformamide (DMF) |

| Suzuki Coupling |

| Sonogashira Coupling |

| Nabumetone |

| Terbinafine |

Applications of 2 Chloromethyl Naphthalene 8 Acetonitrile As a Building Block in Complex Chemical Synthesis

Precursor for Naphthalene-Based Carboxylic Acids and Amides

The acetonitrile (B52724) group of 2-(chloromethyl)naphthalene-8-acetonitrile provides a direct route to naphthalene-based carboxylic acids and their corresponding amide derivatives.

Hydrolysis of the nitrile functional group in this compound under acidic or basic conditions yields the corresponding naphthaleneacetic acid. This transformation is a fundamental step in the synthesis of various naphthalene-2-acetic acid derivatives. The resulting carboxylic acid can then undergo a range of further reactions, such as esterification or conversion to an acid chloride, to produce a diverse library of compounds. The development of efficient methods for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives has garnered significant attention due to their importance in the chemical and pharmaceutical industries. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | H₃O⁺ or OH⁻, Heat | 2-(Chloromethyl)naphthalene-8-acetic acid | General Hydrolysis |

| 2-(Chloromethyl)naphthalene-8-acetic acid | SOCl₂ or (COCl)₂ | 2-(Chloromethyl)naphthalene-8-acetyl chloride | General Conversion to Acid Chloride |

| 2-(Chloromethyl)naphthalene-8-acetic acid | R'OH, Acid catalyst | 2-(Chloromethyl)naphthalene-8-acetate ester | General Esterification |

This table represents generalized synthetic transformations and does not necessarily reflect specific, cited research findings for this exact compound.

The synthesis of naphthalene-substituted acetamides can be achieved from this compound. One common route involves the initial hydrolysis of the nitrile to the carboxylic acid, followed by coupling with a desired amine in the presence of a coupling agent. Alternatively, direct amidation of the corresponding ester derivative can also yield the target acetamides. These naphthalene-substituted acetamides are of interest in medicinal chemistry, with some derivatives showing potential biological activities. ekb.eg For instance, novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for their anti-Parkinsonian activity. ekb.eg

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-(Chloromethyl)naphthalene-8-acetic acid | Amine (R-NH₂), Coupling agent (e.g., DCC, EDC) | N-substituted-2-(2-(chloromethyl)naphthalen-8-yl)acetamide | General Amide Coupling |

| 2-(Chloromethyl)naphthalene-8-acetate ester | Amine (R-NH₂), Heat | N-substituted-2-(2-(chloromethyl)naphthalen-8-yl)acetamide | General Amidation |

This table represents generalized synthetic transformations and does not necessarily reflect specific, cited research findings for this exact compound.

Scaffold for Heterocyclic Compound Synthesis

The reactive sites within this compound make it an excellent scaffold for the construction of various heterocyclic compounds, where the naphthalene ring system is fused to or substituted with a heterocyclic ring.

The versatility of this compound allows for its use in the synthesis of a variety of naphthalene-fused heterocycles. For example, the nitrile group can participate in cyclization reactions with appropriate reagents to form pyridines, oxazoles, or tetrazoles. The chloromethyl group can be used to anchor the naphthalene moiety to a pre-formed heterocyclic ring or can itself be transformed to participate in ring-forming reactions. The synthesis of novel naphthalene-heterocycle hybrids is an active area of research with potential applications in medicinal chemistry. rsc.orgnih.gov

Beyond simple fused systems, this compound can be a key intermediate in the synthesis of more complex polycyclic heteroaromatic systems. The functional handles allow for sequential reactions, building up intricate molecular frameworks. This approach is valuable for creating novel materials with specific electronic or photophysical properties, as well as for developing new classes of biologically active molecules.

Intermediate for the Synthesis of Functional Organic Materials

The naphthalene unit within this compound imparts desirable photophysical and electronic properties, making it a valuable building block for functional organic materials. The chloromethyl and acetonitrile groups provide convenient points for polymerization or for attachment to other molecular components. This allows for the incorporation of the naphthalene core into polymers, dendrimers, and other supramolecular assemblies with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and molecular electronics. The synthesis of substituted naphthalenes is crucial for developing these advanced materials. sci-hub.se

Incorporation into Polymeric Systems

The naphthalene unit is a valuable component in materials science due to its rigid, aromatic structure, which can impart desirable thermal and photophysical properties to polymers. 2-(Chloromethyl)naphthalene (B1583795) serves as a crucial reagent for incorporating this functionality into polymeric architectures. While difunctional derivatives like 2,6-bis(chloromethyl)naphthalene (B3058948) are used as monomers or cross-linking agents to build extended polymer networks, the monofunctional 2-(chloromethyl)naphthalene is primarily used to append the naphthylmethyl group onto a polymer backbone or as an end-capping agent. This modification can be used to alter the properties of specialized polymers and resins.

The reactive chloromethyl group allows for grafting onto polymers with nucleophilic sites through substitution reactions. This process can influence the resulting polymer's solubility, thermal stability, and photoluminescence, making it a target for modification in materials science applications.

Precursor for Optoelectronic or Photoactive Compounds

Naphthalene derivatives are widely explored for their use in organic electronics, including as organic semiconductors for field-effect transistors (OFETs). researchgate.netthieme-connect.com The synthesis of these materials often relies on a "building-blocks approach" where specific functionalities are coupled together. researchgate.net 2-(Chloromethyl)naphthalene, with its reactive handle, is a valuable building block for this purpose.

The chloromethyl group enables its participation in various coupling reactions, such as Suzuki-Miyaura cross-coupling, to create larger conjugated systems. These reactions allow for the construction of complex molecules where the naphthalene core can act as a chromophore or an electronically active component. Although direct synthesis of large-scale optoelectronic devices from 2-(chloromethyl)naphthalene itself is not the primary application, its role as a precursor to create more complex, functional naphthalene-based materials is significant in the research and development of photoactive and optoelectronic systems. researchgate.netthieme-connect.com

Synthesis of Dithioacetal-Naphthalene Derivatives

Recent research has demonstrated the utility of 2-(chloromethyl)naphthalene in synthesizing novel dithioacetal-naphthalene derivatives with potential applications in agriculture as plant resistance inducers. rsc.orgrsc.org In a typical synthesis, 2-(chloromethyl)naphthalene is reacted with a hydroxyl-substituted benzaldehyde (B42025) in the presence of a base like potassium carbonate. rsc.org The resulting ether is then further reacted to produce the target dithioacetal derivatives.

A study highlighted the synthesis of a series of sixteen novel dithioacetal-naphthalene compounds. rsc.orgrsc.org Bioassays revealed that these compounds exhibited significant antiviral activity against Cucumber Mosaic Virus (CMV) and Tobacco Mosaic Virus (TMV), as well as antibacterial activity against rice bacterial leaf blight. rsc.orgrsc.org The introduction of the naphthalene moiety was found to be a key factor in enhancing these biological activities. rsc.org

Table 1: Synthesis of Dithioacetal-Naphthalene Derivatives

| Starting Material | Key Reagents | Product Type | Potential Application | Reference |

|---|

One particular compound from the study, designated S16, showed potent activity against both CMV and TMV, alongside good antibacterial properties, marking it as a promising lead compound for developing new agents for plant resistance induction. rsc.orgrsc.org

Ligand and Catalyst Development in Organic Reactions

The development of novel ligands and catalysts is a cornerstone of modern synthetic chemistry. The structural and electronic properties of the naphthalene ring make it an attractive scaffold for designing ligands for transition metal catalysis. 2-(Chloromethyl)naphthalene serves as a versatile starting material for creating more complex molecules intended for this purpose.

An important area of research involves the synthesis of heterocyclic analogues, such as 2-(chloromethyl)-2,1-borazaronaphthalene. This boron-containing naphthalene derivative is employed as a building block in palladium-catalyzed reactions. These reactions allow for the coupling of the borazaronaphthalene core with a variety of nucleophiles, leading to the synthesis of a diverse library of novel azaborine compounds. Such compounds are of significant interest in both materials science and medicinal chemistry. The use of 2-(chloromethyl)naphthalene and its derivatives in palladium-catalyzed reactions highlights its growing importance in advanced synthesis and catalysis.

Future Perspectives and Emerging Research Avenues for 2 Chloromethyl Naphthalene 8 Acetonitrile

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a compound like 2-(chloromethyl)naphthalene-8-acetonitrile, these principles can be applied to both its initial synthesis and subsequent chemical modifications.

Future research could focus on developing greener synthetic routes that move away from traditional, often hazardous, reagents and solvents. For instance, the chlorination of a precursor like 2-methylnaphthalene-8-acetonitrile could be achieved using less toxic chlorinating agents or through catalytic methods that improve atom economy. The use of alternative energy sources, such as microwave irradiation or sonication, could also be explored to accelerate reaction times and reduce energy input. chemicalbook.com

Furthermore, the choice of solvent is a critical aspect of green chemistry. Investigations into the use of greener solvents, such as bio-derived solvents or even water, for the synthesis and reactions of this compound would be a significant step forward. whiterose.ac.uknih.gov Surfactant-mediated synthesis in aqueous media, which has been explored for related compounds like 2-(chloromethyl)naphthalene (B1583795), could offer a promising avenue for reducing the reliance on volatile organic compounds (VOCs).

A comparative table of potential green chemistry approaches is presented below:

| Green Chemistry Approach | Traditional Method | Potential Improvement |

| Solvent | Chlorinated or aromatic solvents (e.g., Benzene) | Bio-derived solvents (e.g., 2-Methyl-THF), ionic liquids, water with surfactants |

| Chlorinating Agent | Thionyl chloride, chlorine gas | Catalytic chlorination, use of solid-supported reagents |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, sonication, photochemical activation |

| Catalysis | Stoichiometric reagents | Recyclable catalysts, biocatalysis |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step synthesis. googleapis.com The synthesis of this compound and its derivatives is well-suited for this technology.

A potential flow synthesis setup could involve the continuous feeding of a precursor molecule into a reactor for chloromethylation, followed by in-line purification and subsequent reaction of the chloromethyl group. A patent for the production of 2-(halogenated methyl)naphthalene and its conversion to 2-naphthylacetonitrile (B189437) describes a flow synthesis reactor, highlighting the industrial interest in such continuous processes. googleapis.com This approach would allow for the safe handling of potentially reactive intermediates and the rapid optimization of reaction conditions.

Automated synthesis platforms, which combine robotics with flow chemistry systems, could further accelerate the exploration of the chemical space around this compound. These platforms can perform a large number of reactions in a short period, enabling high-throughput screening of different reaction conditions and the rapid generation of a library of derivatives for biological or materials science applications.

Exploitation of Unconventional Activation Methods (e.g., electrochemistry, photochemistry)

Unconventional activation methods like electrochemistry and photochemistry offer alternative, often milder and more selective, ways to induce chemical reactions.

Photochemistry: The naphthalene (B1677914) core of the molecule suggests that photochemical methods could be particularly interesting. Photolysis studies on related compounds like 1,8-bis(chloromethyl)naphthalene (B50593) have shown that the carbon-halogen bond can be cleaved to form reactive intermediates. A patented process for producing 2-(halogenated methyl)naphthalene utilizes a photochemical reactor, indicating the feasibility of this approach. googleapis.com Future research could explore the selective photochemical activation of the chloromethyl group in this compound to initiate novel transformations.

Electrochemistry: Electrochemical synthesis provides a powerful tool for performing redox reactions without the need for chemical oxidants or reductants, thus improving the green profile of a process. The electrochemical reduction of the carbon-chlorine bond could generate a reactive carbanion or radical species, which could then be trapped by various electrophiles to create new derivatives. Conversely, electrochemical oxidation could potentially target the naphthalene ring, leading to other functionalizations.

Advanced Computational-Experimental Synergy for Discovery

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of new reactions and molecules. Density Functional Theory (DFT) calculations could be employed to predict the reactivity of different sites on the this compound molecule, guiding the design of new synthetic routes and the prediction of reaction outcomes.

For example, computational models could be used to:

Predict the most likely sites for electrophilic or nucleophilic attack.

Calculate the activation energies for different reaction pathways, helping to identify the most favorable conditions.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

This synergistic approach would allow for a more rational and efficient exploration of the chemistry of this compound, saving time and resources compared to a purely empirical approach.

Exploration of New Chemical Space through Novel Derivatizations

The reactive chloromethyl group is a key feature of this compound, making it an excellent starting point for the synthesis of a wide range of new compounds. cymitquimica.com The acetonitrile (B52724) group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the possibilities for derivatization.

Future research will undoubtedly focus on exploring these derivatization pathways to access new chemical space. Some potential avenues include:

Nucleophilic Substitution: Reaction of the chloromethyl group with various nucleophiles (e.g., amines, alcohols, thiols, carbanions) to introduce new functional groups.

Synthesis of Heterocycles: Using the bifunctional nature of the molecule to construct novel heterocyclic systems.

Polymerization: The chloromethyl group could act as an initiator or a monomer in polymerization reactions, leading to new materials with interesting properties.

Medicinal Chemistry Scaffolds: The naphthalene and acetonitrile moieties are found in various biologically active molecules. Derivatization of this compound could lead to new drug candidates.

A table of potential derivatization reactions is provided below:

| Reactant | Functional Group Targeted | Potential Product Class |

| Amines (R-NH2) | Chloromethyl | Substituted N-naphthylmethyl amines |

| Alcohols (R-OH) | Chloromethyl | Naphthylmethyl ethers |

| Thiols (R-SH) | Chloromethyl | Naphthylmethyl thioethers |

| Cyanide (CN-) | Chloromethyl | Naphthalene diacetonitriles |

| Grignard Reagents (R-MgBr) | Chloromethyl | Alkylated naphthalene derivatives |

| Water (H2O) with acid/base | Acetonitrile | Naphthylmethyl acetic acid |

| Reducing Agents (e.g., LiAlH4) | Acetonitrile | Naphthylmethyl ethylamine |

The systematic exploration of these and other derivatization reactions will be crucial in uncovering the full potential of this compound in various fields of chemical science.

Q & A

Q. What experimental models and exposure routes are recommended for preliminary toxicity assessment of 2-(Chloromethyl)naphthalene-8-acetonitrile?

Researchers should prioritize laboratory mammals (e.g., rodents) for systemic toxicity evaluation, aligning with inclusion criteria for health effects studies . Key routes include inhalation, oral, and dermal exposure, depending on potential human contact scenarios. In vitro models (e.g., hepatic or renal cell lines) can supplement in vivo data. Ensure dose randomization and allocation concealment to minimize bias, as per risk of bias criteria for animal studies .

Q. Which analytical methods are validated for detecting this compound in environmental matrices?

Chromatographic techniques (e.g., HPLC, GC-MS) paired with mass spectrometry are effective for quantification in air, water, and soil. Environmental monitoring protocols should follow frameworks for partitioning and degradation studies, as outlined in toxicological profiles . Sample preparation must account for matrix-specific interferences, and recovery rates should be reported to validate method accuracy.

Q. How can researchers identify existing literature on this compound efficiently?

Use structured query strings combining CAS numbers, synonyms, and MeSH terms (e.g., "naphthalene derivatives," "acetonitrile analogs") in databases like PubMed, TOXCENTER, and NTRL . Include filters for toxicokinetics, environmental fate, and mechanistic studies. Grey literature (e.g., technical reports, theses) should be sourced from regulatory agencies (e.g., ATSDR) to fill data gaps .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicological thresholds for this compound?

Perform a meta-analysis using predefined inclusion criteria (species, exposure duration, endpoints) . Apply risk of bias assessments (Table C-7) to exclude low-confidence studies , and use sensitivity analyses to evaluate confounding variables (e.g., metabolic differences between species). Confidence ratings (high, moderate, low) should integrate study quality and consistency .

Q. How to design a mechanistic study elucidating the metabolic pathways of this compound?

Combine in vitro microsomal assays (e.g., liver S9 fractions) with in vivo tracer studies using isotopic labeling. Monitor metabolites via LC-MS/MS and correlate findings with toxicokinetic models. Prioritize biomarkers identified in biomonitoring frameworks (e.g., urinary metabolites, DNA adducts) . Validate mechanisms using gene knockout models or enzymatic inhibitors to isolate specific pathways.

Q. What methodologies assess the environmental persistence and transformation products of this compound?

Conduct fate studies under simulated environmental conditions (aerobic/anaerobic, UV exposure) and analyze degradation products via high-resolution mass spectrometry. Use QSAR models to predict transformation pathways and compare with experimental data. Environmental monitoring should include sediment/soil adsorption coefficients and bioaccumulation potential in aquatic organisms .

Methodological Frameworks

- Risk of Bias Assessment : For animal studies, evaluate randomization, blinding, and outcome reporting using standardized tools (Table C-7) . Studies with ≥3 "yes" responses qualify for moderate/high confidence .

- Literature Synthesis : Follow ATSDR’s 8-step process, including data extraction, outcome prioritization, and evidence integration .

- Confidence Rating : Translate initial confidence (based on bias assessments) into levels of evidence (e.g., "sufficient," "limited") to support hazard identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.